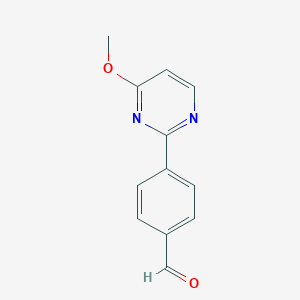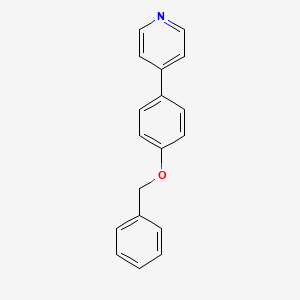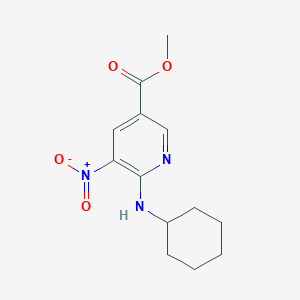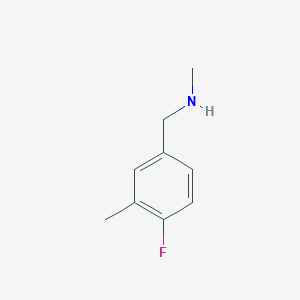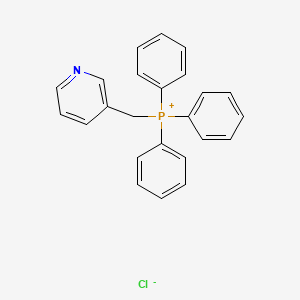
三苯基(3-吡啶基甲基)氯化鏻
描述
Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride, also known as TPMPC, is a type of organophosphorus compound that has been studied for its potential applications in both scientific research and industrial settings. As a type of phosphonium salt, this compound is characterized by a positively charged phosphorus atom, with three phenyl rings and a 3-pyridinylmethyl group attached to it. Due to its unique structure, TPMPC has a wide range of properties and applications, making it a valuable tool for researchers.
科学研究应用
可调聚(离子液体)分散剂
鏻聚(离子液体) (PIL) 衍生物,例如聚(三苯基-4-乙烯基苄基鏻氯化物),对卤离子温度表现出可调和响应的行为。这些材料可用作碳纳米管的热敏分散剂,提供受卤离子添加和温度变化影响的可切换分散状态。这些材料独特的上临界溶解温度 (UCST) 型相变支撑了它们在制造智能材料和器件中的效用 (Biswas 等,2016)。
X 射线光电子能谱
三苯基甲亚膦与它的金和铜膦配合物已通过 X 射线光电子能谱进行了研究。这些分析提供了对这些化合物内电子结构和结合能的见解,有助于更深入地了解它们的化学性质和在催化和材料科学中的潜在应用 (Yamamoto 和 Konno,1986)。
鏻盐的合成和反应
对三苯基鏻盐和与有机锡化合物反应的研究揭示了产生与羰基氧牢固配位化合物的的方法。这些研究促进了有机金属化学领域的发展,为新材料和催化剂提供了途径 (Kato 等,1973)。
芪的合成和位阻
空间位阻顺式芪衍生物及其鏻盐前体的合成突出了有机合成的创新方法,提供了对分子结构和反应性中位阻效应的见解。这些化合物可用于有机电子学和光子学,强调了鏻盐在促进复杂有机反应中的多功能性 (Shivaprakash 等,2015)。
属性
IUPAC Name |
triphenyl(pyridin-3-ylmethyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.ClH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-25-19-21;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOFTOVBTCVSGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624800 | |
| Record name | Triphenyl[(pyridin-3-yl)methyl]phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride | |
CAS RN |
79296-92-7 | |
| Record name | Triphenyl[(pyridin-3-yl)methyl]phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenyl(3-pyridylmethyl)phosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B1629908.png)
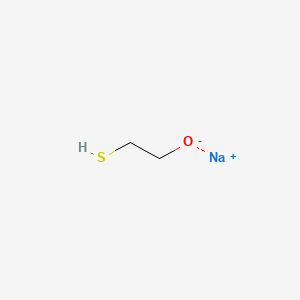
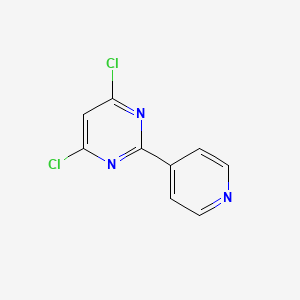




![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1629919.png)


